molecular formula C4H7NO2S B11768005 (2S)-1,3-thiazolidine-2-carboxylic acid

(2S)-1,3-thiazolidine-2-carboxylic acid

Cat. No.: B11768005
M. Wt: 133.17 g/mol
InChI Key: ULSZVNJBVJWEJE-VKHMYHEASA-N
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Description

(2S)-1,3-thiazolidine-2-carboxylic acid is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is known for its diverse biological and chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,3-thiazolidine-2-carboxylic acid typically involves the cyclization of cysteine with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the thiazolidine ring. The general reaction scheme is as follows:

Cysteine+Formaldehyde(2S)-1,3-thiazolidine-2-carboxylic acid\text{Cysteine} + \text{Formaldehyde} \rightarrow \text{this compound} Cysteine+Formaldehyde→(2S)-1,3-thiazolidine-2-carboxylic acid

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1,3-thiazolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential use in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1,3-thiazolidine-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in these interactions, often forming covalent bonds with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar structural features but different biological activities.

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-2-thione: Studied for its potential antimicrobial properties.

Uniqueness

(2S)-1,3-thiazolidine-2-carboxylic acid is unique due to its specific configuration and the presence of both sulfur and nitrogen atoms in the ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

(2S)-1,3-thiazolidine-2-carboxylic acid

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1

InChI Key

ULSZVNJBVJWEJE-VKHMYHEASA-N

Isomeric SMILES

C1CS[C@H](N1)C(=O)O

Canonical SMILES

C1CSC(N1)C(=O)O

Origin of Product

United States

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